molecular formula C₁₅H₃₃NSn B1140157 Z-3-(Tributylstannyl)-2-propen-1-amine CAS No. 146829-37-0

Z-3-(Tributylstannyl)-2-propen-1-amine

Cat. No.: B1140157
CAS No.: 146829-37-0
M. Wt: 346.14
InChI Key:
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Description

Z-3-(Tributylstannyl)-2-propen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-3-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of tributyltin hydride with an appropriate alkyne or alkene precursor under specific conditions. One common method is the hydrostannylation of propargylamine, where tributyltin hydride is added to the triple bond of propargylamine in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrostannylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Z-3-(Tributylstannyl)-2-propen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into different organotin derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Z-3-(Tributylstannyl)-2-propen-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to modify surface properties and enhance material performance.

Mechanism of Action

The mechanism of action of Z-3-(Tributylstannyl)-2-propen-1-amine involves its interaction with molecular targets through its tin and amine functional groups. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the amine group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin chloride: Another organotin compound with similar reactivity but different functional groups.

    Tributyltin hydride: Used as a reducing agent in organic synthesis.

    Tributyltin acetate: Similar in structure but with an acetate group instead of an amine.

Uniqueness

Z-3-(Tributylstannyl)-2-propen-1-amine is unique due to its combination of a stannyl group and an amine group, which provides distinct reactivity and potential applications compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its versatility in various scientific fields make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-tributylstannylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVNSAUITMDMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C\CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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